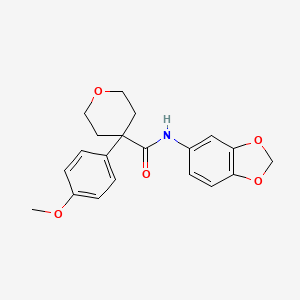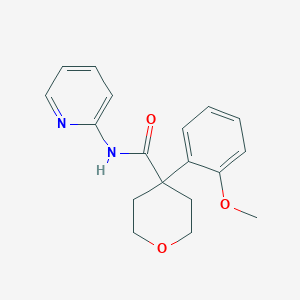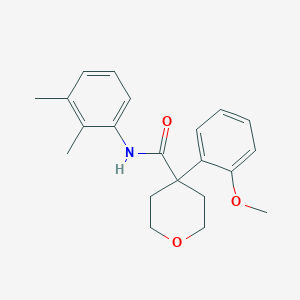![molecular formula C21H23NO5 B6562826 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide CAS No. 1091091-91-6](/img/structure/B6562826.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide, commonly referred to as BMDM, is an organic compound with a wide range of applications in scientific research. It is a derivative of benzodioxole and is widely used in the synthesis of various organic compounds. BMDM has been studied extensively for its potential applications in the pharmacological and medicinal fields.
Applications De Recherche Scientifique
BMDM has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as benzodioxoles, benzimidazoles, and quinolines. In addition, BMDM has been studied for its potential applications in the pharmacological and medicinal fields. It has been used in the synthesis of drugs and in the study of drug metabolism and pharmacokinetics. BMDM has also been used in the study of enzyme inhibition and the development of new drugs.
Mécanisme D'action
The mechanism of action of BMDM is not fully understood. However, it is believed that BMDM is capable of inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 is believed to be responsible for the anti-inflammatory effects of BMDM. In addition, BMDM is believed to inhibit the activity of certain enzymes involved in drug metabolism, thus affecting the pharmacokinetics of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMDM have been studied extensively. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. In addition, BMDM has been shown to inhibit the activity of certain enzymes involved in drug metabolism, thus affecting the pharmacokinetics of drugs. BMDM has also been shown to have antioxidant and anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
BMDM has several advantages for use in laboratory experiments. It is relatively inexpensive and is easy to synthesize. In addition, BMDM is soluble in organic solvents, such as ethanol and methanol, making it easy to store and handle. However, BMDM is not very stable and has a short shelf life, making it unsuitable for long-term storage.
Orientations Futures
There are several potential future directions for the use of BMDM in scientific research. BMDM could be used to develop new drugs or to study the effects of existing drugs on the human body. It could also be used to study the effects of drugs on specific enzymes or pathways. In addition, BMDM could be used to study the effects of drugs on various diseases, such as cancer, heart disease, and neurological disorders. Finally, BMDM could be used to study the effects of drugs on the environment, as well as their potential toxicity.
Méthodes De Synthèse
BMDM can be synthesized through a variety of methods. One of the most common methods of synthesis is the reaction of 2-methoxy-4-(2-methoxyphenyl)oxane-4-carboxylic acid with 1,3-benzodioxol-5-ylmethyl chloride in the presence of a base. This reaction is typically carried out in an aqueous solution at a temperature of 60-70°C, with a reaction time of approximately four hours. The reaction yields a white solid that is soluble in organic solvents, such as ethanol and methanol.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-24-17-5-3-2-4-16(17)21(8-10-25-11-9-21)20(23)22-13-15-6-7-18-19(12-15)27-14-26-18/h2-7,12H,8-11,13-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMWZALROBIZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B6562749.png)
![4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6562751.png)
![N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562758.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562770.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6562794.png)
![1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562797.png)
![1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562801.png)


![1-(3-chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562816.png)
![5-bromo-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)furan-2-carboxamide](/img/structure/B6562831.png)
![4-butoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide](/img/structure/B6562839.png)